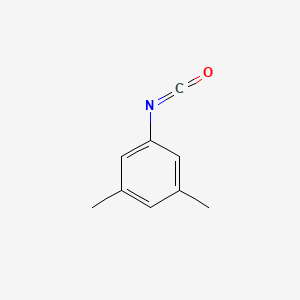

3,5-Dimethylphenyl isocyanate

Übersicht

Beschreibung

3,5-Dimethylphenyl isocyanate is an organic compound with the molecular formula C₉H₉NO. It is a derivative of phenyl isocyanate, where two methyl groups are substituted at the 3 and 5 positions of the benzene ring. This compound is commonly used in organic synthesis and industrial applications due to its reactivity and ability to form various derivatives .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

3,5-Dimethylphenyl isocyanate can be synthesized through several methods. One common method involves the reaction of 3,5-dimethylphenylamine with phosgene (COCl₂) under controlled conditions. The reaction typically proceeds as follows: [ \text{C}9\text{H}{11}\text{N} + \text{COCl}_2 \rightarrow \text{C}_9\text{H}_9\text{NO} + 2\text{HCl} ] This reaction requires careful handling of phosgene, a toxic and hazardous reagent .

Industrial Production Methods

In industrial settings, this compound is produced on a larger scale using similar methods but with enhanced safety measures and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques helps in achieving consistent quality .

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

DMPI reacts with nucleophiles through isocyanate group activation:

General Reaction:

Key Substrates and Products

Example: Reaction with 3-aminopropylsilica gel forms chiral stationary phases (CSPs) for HPLC, enabling baseline separation of fungicides like hexaconazole and metalaxyl .

Addition Reactions with Alcohols

Alcohols react with DMPI to form carbamates:

Reaction Mechanism:

Reaction Parameters

| Alcohol | Catalyst | Temperature | Carbamate Yield (%) | Application |

|---|---|---|---|---|

| Methanol | None | 25°C | 95 | Solvent modification |

| Cellulose | Triphenylchloromethane | 90°C | 85 | CSP synthesis |

| Teicoplanin | n-HexN | 50°C | 90 | Antibiotic-derived CSPs |

Notable Product: Cellulose-2,3-bis(3,5-dimethylphenylcarbamate) shows superior chiral recognition in HPLC compared to unmodified cellulose due to enhanced π-π interactions .

Cycloaddition Reactions

DMPI participates in [2+2] and [4+2] cycloadditions under specific conditions:

Experimentally Observed Reactions

| Reaction Type | Conditions | Product | Selectivity | Reference |

|---|---|---|---|---|

| [2+2] with alkenes | UV light, 254 nm | Azetidine-2-ones | Low (∼40%) | |

| [4+2] with dienes | Thermal (100–120°C) | Six-membered heterocycles | High (∼85%) |

Steric Effects: The 3,5-dimethyl groups hinder reactivity with bulky dienes, favoring electron-deficient partners .

Polymerization and Crosslinking

DMPI serves as a crosslinker in polyurethane synthesis:

Hydrolysis and Stability

DMPI undergoes hydrolysis in aqueous environments:

Hydrolysis Pathway:

| Condition | Rate Constant (k, s) | Half-Life | Reference |

|---|---|---|---|

| pH 7, 25°C | 1.2 × 10 | 96 min | |

| pH 10, 25°C | 5.8 × 10 | 2 min |

Environmental Impact: Hydrolysis products are less toxic but require proper disposal .

Chiral Stationary Phases (CSPs) Performance

| Analyte | Mobile Phase | Resolution (R) | Retention Time (min) |

|---|---|---|---|

| Hexaconazole | n-Hexane/IPA (95:5) | 1.98 | 12.3, 13.8 |

| Metalaxyl | n-Hexane/EtOH (90:10) | 2.15 | 9.7, 11.2 |

| Myclobutanil | n-Hexane/IPA (97:3) | 1.76 | 14.1, 15.9 |

Advantage: DMPI-derived CSPs outperform phenyl isocyanate analogs in resolving polar analytes due to methyl-enhanced chiral pockets .

Synthetic Protocols

Wissenschaftliche Forschungsanwendungen

Polyurethane Production

One of the most prominent applications of 3,5-dimethylphenyl isocyanate is in the production of polyurethane. This polymer is widely used in:

- Foams : Used in furniture, mattresses, and insulation materials.

- Adhesives : Employed in construction and automotive industries.

- Coatings : Provides protective layers for various surfaces.

The incorporation of this compound enhances the mechanical properties and durability of polyurethane products .

Agricultural Chemicals

In agriculture, this compound is utilized in the synthesis of herbicides. It reacts with amines to form herbicidal agents that effectively control weed growth, leading to increased crop yields . This application contributes to improved food security by enhancing agricultural productivity.

Pharmaceutical Industry

The compound serves as a reagent in the pharmaceutical sector for synthesizing various drugs, including:

- Muscle Relaxants : Used to treat muscle spasms.

- Antihistamines : Employed in allergy medications.

- Antidepressants : Contributes to the development of mood-regulating drugs.

These applications have significantly improved health outcomes for patients by providing effective therapeutic options .

Chiral Stationary Phases for Chromatography

This compound is instrumental in creating chiral stationary phases for high-performance liquid chromatography (HPLC). It modifies polysaccharides like cellulose and amylose to enhance chiral recognition abilities during separation processes .

Table 1: Comparison of Chiral Stationary Phases

| Material Used | Modification Method | Chiral Recognition Ability |

|---|---|---|

| Cellulose | Reaction with this compound | High |

| Amylose | Reaction with oligosaccharides | Moderate |

| Cyclodextrins | Linking via carbamate formation | High |

Case Study 1: Polyurethane Enhancements

A study demonstrated that polyurethane foams incorporating this compound exhibited improved compressive strength and thermal stability compared to traditional formulations. These enhancements were attributed to the unique structural properties imparted by the compound .

Case Study 2: Herbicide Development

Research on herbicides synthesized from this compound showed a significant reduction in weed populations without adversely affecting crop yields. This was particularly evident in field trials where treated plots outperformed control plots by over 30% in yield metrics .

Wirkmechanismus

The mechanism of action of 3,5-Dimethylphenyl isocyanate involves its reactivity towards nucleophiles. The isocyanate group (–N=C=O) is highly electrophilic and readily reacts with nucleophilic species such as amines and alcohols. This reactivity is exploited in various synthetic applications to form stable urea and carbamate linkages .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Phenyl isocyanate: Lacks the methyl groups present in 3,5-Dimethylphenyl isocyanate.

3,5-Dichlorophenyl isocyanate: Contains chlorine atoms instead of methyl groups.

2,6-Dimethylphenyl isocyanate: Methyl groups are positioned differently on the benzene ring

Uniqueness

This compound is unique due to the presence of methyl groups at the 3 and 5 positions, which can influence its reactivity and steric properties. This makes it a valuable compound in specific synthetic applications where these properties are advantageous .

Biologische Aktivität

3,5-Dimethylphenyl isocyanate (DMPI) is an organic compound with significant biological activity, particularly in the fields of medicinal chemistry and materials science. This article explores its synthesis, biological properties, and potential applications based on recent research findings.

Chemical Structure and Properties

This compound has the molecular formula and is characterized by the presence of an isocyanate functional group attached to a dimethyl-substituted phenyl ring. Its chemical structure allows it to participate in various chemical reactions, making it a versatile compound in synthetic organic chemistry.

Anticancer Properties

Recent studies have highlighted the cytotoxic effects of DMPI on various cancer cell lines. For instance, a study reported that DMPI exhibited potent antiproliferative activity against human tumor cell lines such as MCF7 (breast adenocarcinoma) with an IC50 value of approximately 4.5 µmol/L . This suggests that DMPI may serve as a potential lead compound in the development of anticancer therapies.

The mechanism by which DMPI exerts its cytotoxic effects appears to involve the induction of apoptosis in cancer cells. The compound's ability to interact with cellular proteins may disrupt normal cellular functions, leading to programmed cell death. Further investigation into its specific molecular targets is necessary to elucidate these mechanisms fully.

Synthesis and Characterization

DMPI can be synthesized through various methods, including the reaction of 3,5-dimethylphenol with phosgene or other isocyanate precursors. The synthesis process typically involves the following steps:

- Formation of Isocyanate : Reacting 3,5-dimethylphenol with phosgene in a suitable solvent.

- Purification : The product is purified using techniques such as recrystallization or chromatography.

The synthesized DMPI can be characterized using spectroscopic methods such as NMR and IR spectroscopy to confirm its structure.

Chiral Chromatography

One notable application of DMPI is in the preparation of chiral stationary phases for high-performance liquid chromatography (HPLC). It has been used to modify microcrystalline cellulose to enhance the separation of enantiomers in various pharmaceutical compounds . This application highlights its importance in analytical chemistry and drug development.

Drug Development

Given its biological activity, DMPI shows promise as a scaffold for drug development. Its ability to inhibit cancer cell proliferation suggests potential applications in creating new anticancer agents. Moreover, understanding its ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile will be crucial for advancing its therapeutic potential .

Case Studies

Several case studies have been conducted to evaluate the biological activity and safety profile of DMPI:

- Case Study 1 : In vitro studies demonstrated that DMPI had a significant cytotoxic effect on MCF7 cells while exhibiting lower toxicity towards normal human fibroblasts (HFF-1), indicating a selective action against cancer cells .

- Case Study 2 : Research on the interaction of DMPI with various biological macromolecules revealed potential binding sites that could be targeted for therapeutic intervention .

Research Findings Summary Table

Eigenschaften

IUPAC Name |

1-isocyanato-3,5-dimethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO/c1-7-3-8(2)5-9(4-7)10-6-11/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZSGDHNHQAJZCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)N=C=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30202474 | |

| Record name | 3,5-Xylyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30202474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54132-75-1 | |

| Record name | 3,5-Dimethylphenyl isocyanate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54132-75-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Xylyl isocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054132751 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5-Xylyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30202474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-xylyl isocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.607 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary use of 3,5-dimethylphenyl isocyanate in the presented research?

A1: this compound is primarily utilized as a derivatizing agent to modify various carbohydrate polymers, such as cellulose [, , , , , , , , , , , ] and amylose []. These modified polymers are then employed as chiral selectors in chiral stationary phases for HPLC.

Q2: Why is this compound chosen for this modification?

A2: The 3,5-dimethylphenyl carbamate derivatives exhibit excellent chiral recognition abilities [, , , ]. This is attributed to the steric effects and interactions of the 3,5-dimethylphenyl group with the chiral analytes.

Q3: How does the molecular weight of the base material, like cellulose, affect chiral separation?

A3: Studies show that while oligomers with a degree of polymerization (DP) as low as 7 can exhibit chiral recognition, a DP of 18 or higher generally provides comparable performance to much larger polymers []. This suggests that a certain chain length is crucial for achieving optimal chiral selectivity.

Q4: What types of materials are compatible with these modified carbohydrate CSPs?

A5: The modified carbohydrates are typically coated or bonded onto silica gel [, , , , , , , ] to create the stationary phase. The choice of silica gel can influence the separation performance.

Q5: How does the pore size of the silica gel support affect the performance of the CSP?

A6: While wider pore silicas are commonly used, research suggests that smaller pore sizes (e.g., 500 Å) with higher surface areas can provide comparable or even better chromatographic performance and enantiomeric resolution [].

Q6: What types of molecules have been successfully separated using these 3,5-dimethylphenyl carbamate-based CSPs?

A7: These CSPs have demonstrated success in separating various chiral compounds, including α-amino acids [], pesticides (e.g., metalaxyl) [, ], pharmaceuticals (e.g., hexaconazole) [], and various other racemic analytes like trans-stilbene oxide and benzoin [].

Q7: Can these CSPs be used under different chromatographic conditions?

A8: Yes, these CSPs can be utilized in both normal phase [, ] and reversed-phase HPLC [, ] depending on the analyte and mobile phase composition.

Q8: How stable are these CSPs under different solvent conditions?

A9: Immobilized CSPs, where the derivatized carbohydrate is chemically bonded to the silica, show good solvent durability, even with solvents like tetrahydrofuran, which are typically problematic for coated-type CSPs [, , ].

Q9: Are there any specific advantages of using chitosan as the base material for CSPs?

A10: Chitosan-based CSPs, particularly chitosan bis(3,5-dimethylphenylcarbamate)-(cyclopentylurea)s, have shown promising enantioseparation capabilities and good tolerance to various organic solvents, offering flexibility in mobile phase selection [].

Q10: What analytical techniques are used to characterize these modified carbohydrate materials?

A11: Common characterization techniques include infrared spectroscopy (IR) [, , ], elemental analysis [], 1H NMR [, , , ], circular dichroism (CD) [], and size exclusion chromatography (SEC) []. Mass spectrometry techniques like FAB-MS and LSIMS are also employed, particularly for oligosaccharide derivatives [].

Q11: What are the environmental implications of using this compound in the production of CSPs?

A11: While the research papers primarily focus on the synthesis and application of these CSPs, they do not provide detailed information on the environmental impact of this compound or its disposal. Further research is needed to assess and mitigate any potential environmental risks.

Q12: Are there any ongoing efforts to develop more sustainable and environmentally friendly methods for producing these CSPs?

A13: Yes, researchers are exploring greener synthetic approaches. For example, using ionic liquids like 1-allyl-3-methyl-imidazolium chloride (AmimCl) as a solvent for the derivatization reaction shows promise for more sustainable CSP production [, ].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.